1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)-
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Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolo-pyridazine core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
Preparation Methods
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies have shown that it can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to other similar compounds, 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- stands out due to its unique chemical structure and reactivity. Similar compounds include:
1H-(1,2,4)Triazolo(1,2-a)pyridazine derivatives: These compounds share the triazolo-pyridazine core but differ in their substituents, leading to variations in their properties and applications.
Pyridazine derivatives: These compounds have a pyridazine core and exhibit different reactivity and applications compared to the triazolo-pyridazine derivatives.
The uniqueness of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- lies in its specific substituents and the resulting properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58744-05-1 |
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Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C12H12ClN3O2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
InChI Key |
ZJUBJYDWYYBFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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